molecular formula C11H8ClN3O3 B14144415 5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 200626-90-0

5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B14144415
CAS No.: 200626-90-0
M. Wt: 265.65 g/mol
InChI Key: FROJNGHRKZVKNC-UHFFFAOYSA-N
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Description

5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound with the molecular formula C11H8ClN3O3 and a molecular weight of 265.65 g/mol . This compound is known for its unique structure, which includes a diazinane ring and a chloroanilino group. It has various applications in scientific research and industry.

Preparation Methods

The synthesis of 5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 2-chloroaniline with a diazinane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Scientific Research Applications

5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:

  • 5-[(2-Bromoanilino)methylidene]-1,3-diazinane-2,4,6-trione
  • 5-[(2-Fluoroanilino)methylidene]-1,3-diazinane-2,4,6-trione
  • 5-[(2-Methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione

These compounds share a similar diazinane structure but differ in the substituents on the anilino group.

Properties

CAS No.

200626-90-0

Molecular Formula

C11H8ClN3O3

Molecular Weight

265.65 g/mol

IUPAC Name

5-[(2-chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H8ClN3O3/c12-7-3-1-2-4-8(7)13-5-6-9(16)14-11(18)15-10(6)17/h1-5H,(H3,14,15,16,17,18)

InChI Key

FROJNGHRKZVKNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(NC(=O)NC2=O)O)Cl

Origin of Product

United States

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